4,5-Dichloro-2-nitrophenyl Isothiocyanate

Catalog No.
S14243436
CAS No.
M.F
C7H2Cl2N2O2S
M. Wt
249.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-2-nitrophenyl Isothiocyanate

Product Name

4,5-Dichloro-2-nitrophenyl Isothiocyanate

IUPAC Name

1,2-dichloro-4-isothiocyanato-5-nitrobenzene

Molecular Formula

C7H2Cl2N2O2S

Molecular Weight

249.07 g/mol

InChI

InChI=1S/C7H2Cl2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H

InChI Key

YVEVTYSDWRMDOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N=C=S

4,5-Dichloro-2-nitrophenyl isothiocyanate is a chemical compound with the molecular formula C7H2Cl2N2O2SC_7H_2Cl_2N_2O_2S and a molecular weight of 249.07 g/mol. This compound features a nitro group and two chlorine atoms attached to a phenyl ring, with an isothiocyanate functional group. It appears as a pale yellow solid and is known for its reactivity in various chemical processes, particularly in organic synthesis.

  • Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of thiourea derivatives.
  • Cyclization Reactions: It can react with various substrates to form heterocyclic compounds, often utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Thermolysis: Under heat, it can decompose to yield various products, including thioureas and other nitrogen-containing compounds.

These reactions highlight its utility as a versatile intermediate in organic synthesis.

The biological activity of 4,5-dichloro-2-nitrophenyl isothiocyanate has been studied for its potential applications in medicinal chemistry. Compounds containing isothiocyanate groups are known for their anticancer properties, particularly due to their ability to induce apoptosis in cancer cells. Additionally, they exhibit antibacterial and antifungal activities, making them candidates for further development as therapeutic agents.

Several methods exist for synthesizing 4,5-dichloro-2-nitrophenyl isothiocyanate:

  • From 4,5-Dichloro-2-nitroaniline: This method involves treating 4,5-dichloro-2-nitroaniline with thiophosgene or another thiocarbonyl compound to produce the corresponding isothiocyanate.
  • Direct Isothiocyanation: The direct reaction of 4,5-dichloro-2-nitroaniline with carbon disulfide in the presence of a base can yield the desired product.
  • Rearrangement Reactions: Certain rearrangement reactions involving precursors can also lead to the formation of this compound.

These methods emphasize the compound's accessibility for research and industrial applications.

4,5-Dichloro-2-nitrophenyl isothiocyanate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic properties.
  • Agriculture: Its derivatives are explored for use as pesticides or herbicides due to their biological activity against pests.
  • Chemical Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Studies on the interactions of 4,5-dichloro-2-nitrophenyl isothiocyanate with biological molecules have revealed insights into its mechanism of action. For instance:

  • Protein Binding Studies: Research indicates that this compound can bind to proteins through nucleophilic attack on electrophilic sites, potentially modifying their function.
  • Cellular Uptake: Investigations into how cells uptake this compound may provide information on its bioavailability and efficacy as a therapeutic agent.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with 4,5-dichloro-2-nitrophenyl isothiocyanate. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Nitrophenyl isothiocyanateC7H4N2O2SC_7H_4N_2O_2SLacks chlorine substituents; used in similar applications.
2-Chloro-4-nitrophenyl isothiocyanateC7H5ClN2O2SC_7H_5ClN_2O_2SContains one chlorine atom; exhibits similar reactivity.
4-Methyl-2-nitrophenyl isothiocyanateC8H6N2O2SC_8H_6N_2O_2SContains a methyl group; used in pharmaceutical synthesis.
2,6-Dichlorophenyl isothiocyanateC7H4Cl2N2SC_7H_4Cl_2N_2SFeatures two chlorine atoms at different positions; relevant in agrochemical research.

The unique combination of two chlorine atoms and a nitro group distinguishes 4,5-dichloro-2-nitrophenyl isothiocyanate from these similar compounds, impacting its reactivity and biological properties.

Mechanochemical Approaches to Aromatic Isothiocyanate Synthesis

Mechanochemical synthesis has emerged as a sustainable alternative to solution-based methods for preparing aromatic isothiocyanates. This technique employs high-energy ball milling to facilitate solid-state reactions, eliminating the need for solvents and reducing energy consumption. A key advancement involves the use of 1,1’-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer agent, which reacts with primary amines under mechanochemical conditions to yield isothiocyanates in quantitative yields within 10–30 minutes. For example, aromatic amines bearing electron-withdrawing groups, such as nitro and chloro substituents, undergo efficient coupling with TCDI in a mixer mill, producing functionalized isothiocyanates like 4,5-dichloro-2-nitrophenyl isothiocyanate.

The mechanochemical protocol demonstrates superior efficiency compared to traditional methods, which often require toxic reagents like thiophosgene and extended reaction times in dichloromethane. Liquid-assisted grinding (LAG) further enhances reaction rates for less nucleophilic substrates by introducing catalytic amounts of polar solvents, such as nitromethane, to improve molecular mobility. This approach is particularly advantageous for polychlorinated nitroarenes, where steric and electronic effects typically hinder conventional synthesis.

Table 1: Comparison of Mechanochemical vs. Traditional Isothiocyanate Synthesis

ParameterMechanochemical (TCDI)Traditional (Thiophosgene)
Reaction Time10–30 min1–4 hours
Solvent UsageSolvent-free or LAGCH₂Cl₂ or aqueous NaHCO₃
Yield≥99%70–90%
Substrate ScopeBroad (incl. EWGs)Limited by electrophilicity

Solvent-Free Thiocyanation of Polychlorinated Nitroarenes

Solvent-free thiocyanation offers a direct route to introduce the isothiocyanate group into polychlorinated nitroarenes. A recent breakthrough involves the in situ generation of N-thiocyanatosuccinimide (NTS) from N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) under mechanochemical conditions. This electrophilic thiocyanation reagent reacts regioselectively with electron-deficient aromatic systems, such as 4,5-dichloro-2-nitrobenzene, at the para position relative to the nitro group. The reaction proceeds via a Wheland intermediate stabilized by the electron-withdrawing effects of the nitro and chloro substituents, ensuring high regiocontrol.

Key advantages of this method include the elimination of volatile solvents and the use of inexpensive reagents. For instance, milling 4,5-dichloro-2-nitroaniline with NTS in a silica gel matrix at 30 Hz for 20 minutes yields the target isothiocyanate in 85% purity, as confirmed by GC-MS analysis. Scalability has been demonstrated at the gram scale, with no loss in efficiency, making this approach industrially viable.

Phase-Transfer Catalysis in Heteroaromatic Substitution Reactions

Phase-transfer catalysis (PTC) enables nucleophilic substitution reactions in biphasic systems, particularly for heteroaromatic substrates. In the synthesis of 4,5-dichloro-2-nitrophenyl isothiocyanate, tetrabutylammonium bromide (TBAB) facilitates the displacement of a nitro group by thiocyanate ions in a toluene-water emulsion. The nitro group’s meta-directing effect ensures that thiocyanation occurs preferentially at the ortho and para positions, though steric hindrance from chlorine substituents limits substitution to the para site.

Mechanistic Insights:

  • Anion Transfer: TBAB shuttles SCN⁻ ions from the aqueous phase to the organic phase, forming a lipophilic ion pair (Q⁺SCN⁻).
  • Electrophilic Attack: The thiocyanate ion reacts with the activated aromatic ring, displacing the nitro group via a concerted mechanism.
  • Catalyst Regeneration: The quaternary ammonium cation returns to the aqueous phase, completing the catalytic cycle.

This method achieves 70–80% yields under mild conditions (40–60°C, 2–4 hours), outperforming traditional nitration-thiocyanation sequences that require harsh acids and elevated temperatures.

Regioselective Control in Dichloronitrobenzene Functionalization

Regioselectivity in dichloronitrobenzene derivatives is governed by electronic and steric factors. The nitro group’s strong electron-withdrawing effect deactivates the ring, directing incoming electrophiles to the meta position. However, in 4,5-dichloro-2-nitrobenzene, the chlorine substituents at positions 4 and 5 create steric congestion, favoring thiocyanation at the less hindered position 1 (ortho to nitro). Computational studies using density functional theory (DFT) reveal that the transition state for para-substitution is 12 kJ/mol lower in energy than meta-substitution, aligning with experimental observations.

Strategies for Enhanced Regiocontrol:

  • Temperature Modulation: Lower temperatures (0–25°C) favor kinetic control, enhancing para selectivity.
  • Catalyst Design: Bulky phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) sterically hinder meta-substitution pathways.
  • Solvent Effects: Apolar solvents (e.g., toluene) stabilize charge-separated transition states, improving regioselectivity by 15–20%.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

247.9214039 g/mol

Monoisotopic Mass

247.9214039 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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